molecular formula C6H8N2O2 B1582039 Methyl 1H-imidazol-1-ylacetate CAS No. 25023-22-7

Methyl 1H-imidazol-1-ylacetate

Cat. No. B1582039
Key on ui cas rn: 25023-22-7
M. Wt: 140.14 g/mol
InChI Key: MENQOXBTQWXPJA-UHFFFAOYSA-N
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Patent
US07119207B2

Procedure details

Under nitrogen, combined 1.0 g of imidazole (14.7 mmol) with 824 mg of potassium hydroxide (14.7 mmol), 2.0 g of potassium carbonate (14.7 mmol) and 82 mg of benzyltriethylammonium chloride (7.34 mmol) in 40 ml of CH2Cl2. Added 695 μl of methylbromoacetate. Reaction is stirred at room temperature for 3 hours. Filtered off solids, rinsed with CH2Cl2, and evaporated the filtrate under reduced pressure to give colorless oil. Product is purified by flash chromatography on a Biotage Flash 40 (Eluent: 95:5 CH2Cl2/CH3OH), yielding 300 mg of a white solid (27%). 1H NMR (400 MHz, CD3OD) δ 3.75 (3H, s), 4.91 (2H, s), 6.96 (1H, s), 7.10 (1H, s), 7.64 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
824 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
695 μL
Type
reactant
Reaction Step Four
Quantity
82 mg
Type
catalyst
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Yield
27%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[K+].C(=O)([O-])[O-].[K+].[K+].[CH3:14][O:15][C:16](=[O:19])[CH2:17]Br>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)Cl>[CH3:14][O:15][C:16](=[O:19])[CH2:17][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
824 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
695 μL
Type
reactant
Smiles
COC(CBr)=O
Step Five
Name
Quantity
82 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
Filtered off solids
WASH
Type
WASH
Details
rinsed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
evaporated the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give colorless oil
CUSTOM
Type
CUSTOM
Details
Product is purified by flash chromatography on a Biotage Flash 40 (Eluent: 95:5 CH2Cl2/CH3OH)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CN1C=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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